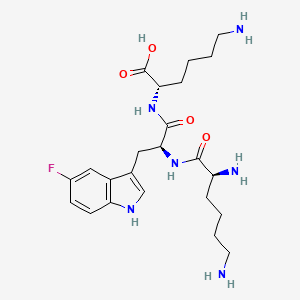

Lysyl-5-fluorotryptophyl-lysine

Descripción

Propiedades

Número CAS |

96914-16-8 |

|---|---|

Fórmula molecular |

C23H35FN6O4 |

Peso molecular |

478.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34)/t17-,19-,20-/m0/s1 |

Clave InChI |

VJVZKOMQEQQESV-IHPCNDPISA-N |

SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

SMILES isomérico |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lys-F-Trp-Lys lysyl-5-fluorotryptophyl-lysine lysyl-5-fluorotryptophyl-lysine, (D)-isomer Tri (D) Tri (L) |

Origen del producto |

United States |

Technical Guide: Chemical Properties & Applications of Lysyl-5-fluorotryptophyl-lysine (K-5FW-K)

Executive Summary: The Dual-Modal Probe

Lysyl-5-fluorotryptophyl-lysine (Sequence: Lys-5FTrp-Lys, or K-5FW-K) is a specialized synthetic tripeptide designed as a high-fidelity biophysical probe. It bridges the gap between aqueous solubility and advanced spectroscopic sensitivity. Unlike native tryptophan peptides, the incorporation of 5-Fluoro-L-tryptophan (5F-Trp) introduces two distinct analytical capabilities without significantly perturbing steric volume:

-

Enhanced Photophysics: Reduced fluorescence lifetime heterogeneity compared to native Trp, allowing for precise time-resolved measurements.

- F NMR Reporter: A sensitive, background-free NMR label that reports on local electrostatic environments and solvent exposure.

This guide details the physicochemical architecture, synthesis protocols, and experimental workflows for utilizing K-5FW-K in drug discovery and protein dynamics research.

Chemical Architecture & Physicochemical Properties[1]

Molecular Structure

The peptide consists of a central fluorinated indole core flanked by two cationic lysine residues.

-

Formula:

(Neutral species) -

Molecular Weight: ~561.7 g/mol (Monoisotopic)

-

Net Charge (pH 7.4): +2 (Due to two

-amino groups on Lys; N-term amine and C-term carboxylate cancel out).

The Fluorine Effect (Steric vs. Electronic)

The substitution of Hydrogen (H-5) with Fluorine (F-5) on the indole ring is the defining feature.

| Property | Native Tryptophan (Trp) | 5-Fluoro-Tryptophan (5F-Trp) | Impact on K-5FW-K |

| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Steric Silence: Minimal perturbation to peptide conformation or binding interfaces. |

| Electronegativity | 2.1 (Pauling) | 3.98 (Pauling) | Electronic Drag: Strong inductive effect ( |

| Indole pKa (NH) | ~16.9 | ~16.0 | Increases H-bond donor capability of the indole NH. |

| Lipophilicity | High | Higher | Fluorine increases local hydrophobicity, though the flanking Lysines maintain overall aqueous solubility. |

Solubility Profile

The flanking Lysine residues act as "solubility tags."

-

Aqueous Solubility: >20 mg/mL in water/PBS.

-

Isoelectric Point (pI): ~9.8 - 10.2.

-

Behavior: At physiological pH, the peptide is polycationic, preventing aggregation common with hydrophobic aromatic residues.

Photophysical Properties (Fluorescence)[2][3][4]

The 5F-substitution alters the electronic transitions of the indole ring. This is critical for researchers using K-5FW-K as a FRET donor or environmental sensor.

-

Absorption:

nm (Similar to Trp). -

Emission:

nm (Solvent dependent). -

Quantum Yield: Generally lower than native Trp, but with a critical advantage: Mono-exponential Decay.

Mechanism of Superiority:

Native Trp exhibits complex multi-exponential fluorescence decay due to rotameric states (different

F NMR Spectroscopy Capabilities

F is the "spy" within the peptide. It has 100% natural abundance and zero background in biological systems.-

Sensitivity: 83% of

sensitivity. -

Chemical Shift Range: Typically -120 to -130 ppm (relative to

). -

Environmental Sensitivity: The chemical shift (

) is exquisitely sensitive to:-

Solvent Exposure: Hydrogen bonding to the F atom shifts the signal.

-

Electrostatics: Through-space interactions with charged groups (like the flanking Lysines).

-

Application Logic:

If K-5FW-K binds to a target (e.g., a membrane mimic or protein), the

Synthesis Protocol: Fmoc-SPPS

Directive: Synthesis of K-5FW-K requires standard Fmoc solid-phase peptide synthesis (SPPS), but specific care must be taken during cleavage to prevent alkylation of the electron-rich indole ring.

Reagents

-

Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide). Loading 0.5-0.7 mmol/g.

-

Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-5-Fluoro-Trp-OH.

-

Coupling: HBTU/DIEA or DIC/Oxyma.

-

Cleavage Cocktail (Critical): 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5%

.

Step-by-Step Workflow

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for K-5FW-K. Note the emphasis on scavenger cocktails during cleavage to protect the fluorinated indole.

Quality Control

-

ESI-MS: Verify Mass (

). Expect ~562.7 Da. -

HPLC: Purity >95% required for spectroscopic standards. Monitor at 214 nm (peptide bond) and 280 nm (Indole).

Experimental Application Workflows

Workflow A: Solvent Exposure Determination ( F NMR)

Use this protocol to determine if the peptide is buried within a micelle or protein pocket.

-

Sample Prep: Dissolve K-5FW-K (50-100

M) in buffer ( -

Reference: Add internal standard (e.g., TFA capillary or 5-F-Cytosine).

-

Acquisition: Acquire 1D

F NMR (decoupled -

Titration: Add target (e.g., lipid vesicles).

-

Analysis: Monitor Chemical Shift Perturbation (

).-

Downfield Shift: Often indicates Deshielding/H-bonding changes.

-

Line Broadening: Indicates binding (reduced tumbling rate).

-

Workflow B: Fluorescence Quenching Dynamics

Use this to measure local accessibility using the K-5FW-K probe.

-

Excitation: 295 nm (Selects for Trp, minimizes Tyr/Phe contribution if present in complex mixtures).

-

Emission Scan: 310 - 450 nm.

-

Quencher Titration: Add Acrylamide or KI.

-

Stern-Volmer Plot: Plot

vs. [Quencher].-

Result: 5F-Trp often shows linear Stern-Volmer plots due to reduced heterogeneity, providing more accurate

constants than native Trp.

-

Figure 2: Decision matrix for analytical applications. Path A utilizes the fluorine nucleus for structural data; Path B utilizes the fluorophore for dynamic data.

References

-

Probing Protein Dynamics with 5-Fluorotryptophan

-

NMR Applications of Fluorinated Probes

-

Peptide Synthesis Side Reactions

-

Properties of Lys-Trp-Lys Motifs

Sources

- 1. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 6. researchgate.net [researchgate.net]

- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Fluorescence quantum yield of Lysyl-5-fluorotryptophyl-lysine vs tryptophan

An In-depth Technical Guide to the Fluorescence Quantum Yield of Lysyl-5-fluorotryptophyl-lysine vs. Tryptophan

Introduction

For researchers, scientists, and drug development professionals, the intrinsic fluorescence of tryptophan (Trp) serves as a powerful endogenous probe for investigating protein structure, dynamics, and interactions. The environmental sensitivity of its indole side chain's fluorescence provides a window into the local molecular landscape. However, the complexity of protein systems often necessitates more sophisticated tools. The incorporation of fluorinated tryptophan analogs, such as 5-fluorotryptophan (5-F-Trp), into peptides and proteins offers a nuanced approach to these studies. This guide provides a deep dive into the comparative fluorescence quantum yield of the tripeptide Lysyl-5-fluorotryptophyl-lysine (Lys-5-F-Trp-Lys) and the parent amino acid, tryptophan. We will explore the underlying photophysical principles, provide a detailed experimental protocol for quantum yield determination, and discuss the implications of these findings for advanced research applications.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

Φf = Number of photons emitted / Number of photons absorbed

A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.

Several factors can influence the fluorescence quantum yield of a molecule, including its chemical structure and the surrounding environment. Non-radiative decay pathways, such as internal conversion, intersystem crossing to the triplet state, and dynamic quenching, compete with fluorescence and reduce the quantum yield.

Tryptophan vs. 5-Fluorotryptophan: A Photophysical Comparison

Tryptophan's fluorescence originates from its indole side chain. The introduction of a fluorine atom at the 5-position of the indole ring in 5-fluorotryptophan creates a probe with distinct photophysical properties. Fluorine is a highly electronegative atom that can alter the electronic distribution within the indole ring, thereby influencing its absorption and emission characteristics.

Generally, the introduction of a heavy atom like fluorine can be expected to increase the rate of intersystem crossing, a non-radiative process that populates the triplet state. This, in turn, would be expected to decrease the fluorescence quantum yield. However, the effect of fluorine substitution on the indole ring is more complex. Studies have shown that the fluorescence quantum yield of 5-F-Trp is indeed lower than that of tryptophan. This is attributed to an increase in the rate of non-radiative decay pathways.

The tripeptide Lys-5-F-Trp-Lys provides a model system to study the behavior of 5-F-Trp in a peptide context. The neighboring lysine residues can influence the local environment of the fluorophore and potentially modulate its photophysical properties.

Experimental Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Core Principles of the Relative Quantum Yield Measurement

The relative quantum yield (Φf(sample)) of a sample is calculated using the following equation:

Φf(sample) = Φf(ref) * (I(sample) / I(ref)) * (A(ref) / A(sample)) * (n(sample)² / n(ref)²)

Where:

-

Φf(ref) is the quantum yield of the reference standard.

-

I(sample) and I(ref) are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A(sample) and A(ref) are the absorbances of the sample and the reference at the excitation wavelength.

-

n(sample) and n(ref) are the refractive indices of the sample and reference solutions, respectively.

To minimize errors, it is crucial to keep the absorbance of both the sample and the reference low (typically below 0.1) at the excitation wavelength to avoid inner filter effects.

Experimental Workflow

Below is a detailed protocol for the determination of the fluorescence quantum yield of Lys-5-F-Trp-Lys using tryptophan as a reference standard.

1. Materials and Instrumentation

-

Lysyl-5-fluorotryptophyl-lysine (Lys-5-F-Trp-Lys) : Synthesized and purified in-house or obtained from a commercial supplier.

-

L-Tryptophan : High-purity standard (e.g., >99%).

-

Solvent : Ultrapure water (e.g., Milli-Q) or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7). The same solvent must be used for the sample and the standard.

-

UV-Vis Spectrophotometer : For measuring absorbance.

-

Fluorometer : Equipped with a thermostatted cell holder.

-

Quartz cuvettes : 1 cm path length for both absorbance and fluorescence measurements.

2. Preparation of Stock Solutions

-

Prepare stock solutions of both Lys-5-F-Trp-Lys and tryptophan in the chosen solvent. The concentration should be accurately known.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[1][2]

3. Measurement of Absorbance Spectra

-

Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb. For tryptophan and its analogs, an excitation wavelength of 280 nm is commonly used.

4. Measurement of Fluorescence Spectra

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements (e.g., 280 nm).

-

Record the fluorescence emission spectra of all solutions. The emission range should cover the entire fluorescence band of both the sample and the standard (e.g., 300 nm to 450 nm).

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

5. Data Analysis

-

Correct for solvent background : Subtract the absorbance and fluorescence spectra of the pure solvent from the corresponding spectra of the sample and standard solutions.

-

Integrate the fluorescence spectra : Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot integrated fluorescence intensity vs. absorbance : For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slopes : The slope of the resulting line for both the sample (m_sample) and the standard (m_ref) is determined by linear regression.

-

Calculate the quantum yield : The quantum yield of the sample is then calculated using the modified equation:

Φf(sample) = Φf(ref) * (m(sample) / m(ref)) * (n(sample)² / n(ref)²)

Since the same solvent is used for both the sample and the standard, the refractive index term (n(sample)² / n(ref)²) becomes 1 and can be omitted.

Diagram of the Experimental Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Expected Results and Discussion

The fluorescence quantum yield of tryptophan in water at room temperature is approximately 0.13-0.14.[3][4] In contrast, the quantum yield of 5-fluorotryptophan is generally lower. For instance, in α-synuclein, 5-F-Trp was found to have a quantum yield of around 0.2, which was higher than that of the free amino acid (0.15)[5]. This suggests that the peptide environment can influence the quantum yield.

The lower quantum yield of 5-F-Trp compared to Trp can be attributed to the heavy atom effect of fluorine, which can enhance intersystem crossing to the triplet state, a non-radiative decay pathway. Additionally, the electron-withdrawing nature of the fluorine atom can alter the electronic properties of the indole ring, potentially increasing the rates of other non-radiative processes.

When incorporated into the tripeptide Lys-5-F-Trp-Lys, the local environment created by the lysine residues may further modulate the fluorescence quantum yield. The charged amino groups of the lysine side chains could influence the excited state dynamics of the 5-F-Trp residue through electrostatic interactions or by altering the local solvent structure.

Data Summary Table

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Known Quantum Yield (Φf) |

| Tryptophan | Water (pH 7) | ~280 | ~355 | ~0.13 - 0.14[3][4] |

| Lys-5-F-Trp-Lys | Water (pH 7) | ~280 | ~350-355 | To be determined |

Conclusion

The determination of the fluorescence quantum yield of Lys-5-F-Trp-Lys in comparison to tryptophan provides valuable insights into the photophysical consequences of fluorine substitution in a peptide context. This knowledge is critical for the effective design and interpretation of experiments that utilize 5-F-Trp as a fluorescent probe in more complex biological systems. The detailed protocol provided in this guide offers a robust framework for obtaining accurate and reproducible quantum yield measurements, empowering researchers to leverage the unique properties of fluorinated tryptophan analogs in their scientific pursuits.

References

- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Oregon Medical Laser Center. (n.d.). Tryptophan. OMLC.

- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.

- Xu, J., Toptygin, D., Graver, K. J., Albert, K., Callis, P. R., & Knutson, J. R. (2013). Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked. The Journal of Physical Chemistry B, 117(49), 15485–15497.

- Winkler, K., Woerner, A. C., & Bitan, G. (2006). α-Synuclein Structures Probed by 5-Fluorotryptophan Fluorescence and 19F NMR Spectroscopy. The Journal of Physical Chemistry B, 110(13), 7058–7061.

- Teale, F. W. J., & Weber, G. (1957). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Biochemical Journal, 65(3), 476–482.

- Chen, R. F. (1967). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Analytical Letters, 1(1), 35-42.

- University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Callis, P. R., & Liu, T. (2004). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Physical Chemistry B, 108(15), 4248-4259.

- Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- Jasco. (2021, March 10). Fluorescence quantum yield measurement.

- Iqbal, T. (2023, February 8). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?

- Edinburgh Instruments. (2023, April 25).

- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Muiño, P. L. (2005). Computational prediction and experimental measurement of time resolved fluorescence properties of tryptophan and 5-fluoro-tryptophan dipeptides. ProQuest.

- Reiner, A., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence.

- Resch-Genger, U., et al. (2023).

- Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution.

- Callis, P. R. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B.

- Coin, I. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.

- Mediomics. (n.d.). Assay Protocol.

- Lu, J. Y., & Lu, J. M. (2008). Steady-state intrinsic tryptophan protein fluorescence spectroscopy in pharmaceutical biotechnology. European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 409-421.

- EMBL. (n.d.). Tryptophan fluorescence (WF)

Sources

19F NMR spectral characteristics of Lysyl-5-fluorotryptophyl-lysine

An In-Depth Technical Guide to the 19F NMR Spectral Characteristics of Lysyl-5-fluorotryptophyl-lysine

Abstract

The strategic incorporation of fluorine-19 (¹⁹F) labeled amino acids into peptides has furnished a powerful spectroscopic tool for probing molecular interactions, conformational dynamics, and local microenvironments.[1][2] Due to the unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, spin ½ nature, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems—it serves as an exceptionally sensitive reporter.[3][4] This guide provides an in-depth examination of the tripeptide Lysyl-5-fluorotryptophyl-lysine (Lys-5-F-Trp-Lys), a model system that elegantly demonstrates the utility of ¹⁹F NMR. We will explore the fundamental principles governing the ¹⁹F chemical shift of the 5-fluorotryptophan (5-F-Trp) probe, detail experimental protocols for its analysis, and discuss its applications in biochemical and drug discovery contexts. The narrative is structured to provide both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.

The ¹⁹F Nucleus: An Ideal Spectroscopic Reporter

The utility of ¹⁹F NMR in biological studies stems from several key advantages over traditional ¹H or ¹³C NMR:

-

Exceptional Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a receptivity that is 83% of the proton (¹H), making it one of the most sensitive NMR-active nuclei.[5][6]

-

Zero Biological Background: Fluorine is virtually absent from naturally occurring biological molecules, meaning that spectra are free from interfering background signals.[3][7] This allows for the unambiguous detection of the labeled molecule even in complex mixtures or cellular environments.

-

Expansive Chemical Shift Range: The ¹⁹F chemical shift can span over 400 ppm, a range significantly wider than the ~15 ppm for protons.[7][8] This large dispersion minimizes signal overlap and makes the ¹⁹F nucleus exquisitely sensitive to subtle changes in its local electronic environment.[8] Studies have shown that the ¹⁹F resonance of a fluorinated tryptophan can be 6 to 20 times more responsive to environmental changes than corresponding ¹H resonances.[9]

-

Direct, Non-Perturbing Probe: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative structural modification. This often has a negligible impact on the peptide's overall conformation and biological activity, allowing it to act as a minimally perturbing reporter of the native state.[10]

These properties make ¹⁹F NMR a premier analytical tool for studying peptide conformation, protein folding, and protein-ligand interactions with high precision.[7][11]

Lys-5-F-Trp-Lys: A Model System for Probing the Microenvironment

The tripeptide Lys-5-F-Trp-Lys is an exemplary model for demonstrating the power of the 5-F-Trp probe. The choice of flanking lysine residues is deliberate and critical to its function as a sensor.

Causality of Design: Why Lysine?

The primary amino groups (–NH₂) on the side chains of lysine have a pKa of approximately 10.5. This means their protonation state is directly dependent on the pH of the surrounding solution.

-

At acidic to neutral pH (e.g., pH < 9): The lysine side chains are predominantly protonated (–NH₃⁺). The positive charges create a distinct electrostatic field that influences the electron density of the nearby 5-F-Trp indole ring.

-

At basic pH (e.g., pH > 11): The lysine side chains are predominantly deprotonated and neutral (–NH₂). The disappearance of the positive charges results in a significant alteration of the local electrostatic environment.

This pH-dependent charge modulation provides a controllable mechanism for altering the electronic environment of the ¹⁹F nucleus. The resulting change in the ¹⁹F chemical shift (Δδ) can be precisely measured, offering a direct readout of the local electrostatic and conformational state of the peptide. This principle is visualized in the diagram below.

Caption: Influence of pH on the local electrostatic environment of 5-F-Trp.

Sensitivity to Solvent and Binding Events

Beyond pH, the ¹⁹F chemical shift of 5-F-Trp is highly sensitive to other environmental factors:

-

Solvent Polarity: Changes in solvent polarity alter the degree of shielding around the fluorine nucleus. Transferring the peptide from a polar solvent like water to a less polar environment (e.g., mimicking the interior of a protein binding pocket) will induce a measurable chemical shift.[12]

-

Solvent Accessibility: The degree of exposure to the solvent can be quantified using solvent isotope effects. A comparison of spectra recorded in H₂O versus D₂O can reveal significant chemical shift changes for solvent-exposed fluorine atoms, providing insight into the peptide's conformation and hydration.[7][13]

-

Ligand Binding: When Lys-5-F-Trp-Lys binds to a target molecule (e.g., a protein, nucleic acid, or small molecule fragment), the local environment of the 5-F-Trp residue is altered. This change, whether due to direct contacts, conformational rearrangement, or changes in hydration, is reported as a change in the ¹⁹F chemical shift, line width, or both.[5][7]

Experimental Design and Protocols

A robust experimental design is crucial for obtaining high-quality, interpretable ¹⁹F NMR data.

Workflow Overview

The process from concept to data interpretation follows a well-defined path.

Caption: Standard workflow for ¹⁹F NMR analysis of a labeled peptide.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the analysis of Lys-5-F-Trp-Lys.

A. Peptide Synthesis and Purification:

-

Synthesis: Synthesize the tripeptide Lys(Boc)-5-F-Trp(Boc)-Lys(Boc) using standard solid-phase peptide synthesis (SPPS) protocols.[14] The use of Boc protecting groups is standard.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Verification: Confirm the mass of the final product using mass spectrometry (e.g., ESI-MS).

B. Sample Preparation:

-

Quantification: Accurately determine the peptide concentration using UV absorbance at 280 nm or a quantitative amino acid analysis.

-

Buffer Preparation: Prepare the desired buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4). For pH titration experiments, prepare a series of buffers with varying pH values.

-

Final Sample: Prepare a final NMR sample of 500 µL with a peptide concentration typically between 50-250 µM.[8] The sample should contain 10% D₂O (v/v) for the spectrometer's frequency lock.

-

Reference Standard: Add a suitable internal or external reference standard. A common choice is a small amount of trifluoroacetic acid (TFA), which can be set to a reference chemical shift.[8]

C. NMR Data Acquisition:

-

Spectrometer Setup: Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., a 500 MHz spectrometer).[15] Ensure the probe is properly tuned and matched.

-

Temperature Control: Set the sample temperature and allow it to equilibrate (e.g., 25 °C).[15]

-

Parameter Optimization:

-

Calibrate a 90° pulse width for the ¹⁹F channel.

-

Measure the spin-lattice relaxation time (T₁) of the 5-F-Trp signal. This is critical for setting the relaxation delay.

-

Acquire a simple one-dimensional (1D) ¹⁹F spectrum. For studies involving binding, proton decoupling may be used to improve signal resolution.[16]

-

-

Acquisition: Collect the final spectrum using the parameters summarized in the table below.

| Parameter | Recommended Value | Rationale / Causality |

| Pulse Width | 90° | Maximizes signal for each scan.[15] |

| Acquisition Time | 1.0 - 2.0 s | Ensures adequate resolution of the signal. |

| Relaxation Delay | > 5 x T₁ | Allows for full relaxation of the magnetization between scans, crucial for accurate signal integration and quantification.[15] |

| Number of Scans | 128 - 2048 | Signal-to-noise ratio improves with the square root of the number of scans; adjust based on sample concentration. |

| Spectral Width | ~50 ppm | Sufficient to cover the aromatic ¹⁹F region and avoid signal aliasing. |

| Temperature | 25 °C (298 K) | Provides consistent experimental conditions for comparison across samples. |

Data Interpretation and Quantitative Analysis

The primary observable in these experiments is the ¹⁹F chemical shift (δ), reported in parts per million (ppm).

Analyzing Environmental Effects

By systematically varying the experimental conditions, one can build a detailed profile of the peptide's behavior. The table below presents hypothetical data illustrating the expected spectral changes for Lys-5-F-Trp-Lys.

| Condition | ¹⁹F Chemical Shift (δ) of 5-F-Trp (ppm) | Interpretation |

| pH 5.0 in H₂O/D₂O (9:1) | -122.5 | Lysine side chains are protonated (+2 charge). The ¹⁹F nucleus is deshielded by the positive electrostatic field. |

| pH 7.4 in H₂O/D₂O (9:1) | -122.6 | Environment is largely unchanged from pH 5.0 as lysines remain protonated. |

| pH 11.5 in H₂O/D₂O (9:1) | -124.1 | Lysine side chains are deprotonated (neutral). The loss of the positive field results in increased shielding and an upfield shift. |

| pH 7.4 in 50% Acetonitrile | -123.2 | The less polar solvent environment alters the shielding, causing a chemical shift relative to the aqueous condition. |

| pH 7.4 + Target Protein | -122.1 | A significant downfield shift upon binding indicates a change in conformation and/or direct interaction with the target, placing the ¹⁹F in a more deshielded environment. |

Note: Chemical shift values are illustrative and relative to an arbitrary standard.

Application in Drug Development: Fragment Screening

¹⁹F NMR is a powerful tool in fragment-based drug discovery (FBDD).[17] In a typical "protein-observed" experiment, the ¹⁹F-labeled peptide or protein is monitored upon the addition of small molecule fragments.

-

Reference Spectrum: A 1D ¹⁹F spectrum of Lys-5-F-Trp-Lys bound to its target protein is acquired.

-

Screening: The spectrum is re-acquired in the presence of a potential competing ligand (a fragment).

-

Hit Identification: If the fragment binds to the same site as the peptide, it will displace it, causing the ¹⁹F signal to shift back towards that of the free peptide. This competitive displacement assay provides a rapid and robust method for identifying binding hits from a library.[17]

Conclusion

The tripeptide Lysyl-5-fluorotryptophyl-lysine serves as a powerful and versatile tool in the modern biophysicist's arsenal. Its ¹⁹F NMR spectral characteristics are a direct and sensitive function of the local electrostatic and steric environment. By understanding the principles that govern its chemical shift and by employing robust experimental protocols, researchers can elucidate detailed information on pH-dependent conformational changes, solvent interactions, and molecular binding events. The insights gained from such simple model systems are directly translatable to the study of larger, more complex proteins and are particularly valuable in the context of drug discovery and development.[5][18]

References

- Tirrell, D. A., & Koksch, B. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Vertex AI Search.

- Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC.

- Carver, J. R., & Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.

- Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository.

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. PMC.

- Ulrich, A. S. (2009). Solid-state (19)

- Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. American Chemical Society.

- Suzuki, Y., & Marsh, E. N. G. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Semantics Scholar.

- Suzuki, Y., & Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.

- Han, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace.

- Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions.

- Angell, C. A., et al. (2025).

- Arntson, K. E., & Pomerantz, W. C. K. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing.

- Fisher, M. T., et al. (2014). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability.

- Kurauskas, V., et al. (2020). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie.

- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.

- Grage, S. L., & Ulrich, A. S. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids.

- Peng, J. W. (2019). 19F-NMR in Target-based Drug Discovery. Ingenta Connect.

- C. F. G. C. Geraldes, et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals.

- Probst, K., et al. (2024). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins.

- Angell, C. A., et al. (2025).

- Liu, J., et al. (2020). 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3.

- Mabry, J. (2015). Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines. Biopharma Asia.

- Nakada, T., & Kwee, I. L. (1991).

- Fields, G. B., & Fields, C. G. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC.

- Lu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Angell, C. A., et al. (2025).

- Gerig, J. T. (2025). Use of 19F NMR to Probe Protein Structure and Conformational Changes.

- Koksch, B., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals.

- Pomerantz, W. C. K., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC.

- Ishii, K., et al. (2025). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. PMC.

- Unspecified Author. (n.d.). Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. Unspecified Source.

- Cherepanov, V. A., et al. (2025). Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. PMC.

- Hennig, J., et al. (n.d.). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. bioRxiv.

- Unspecified Author. (n.d.). Molecular Environment Sensitivity of Tryptophan. tillhsv.

- Kubitzki, T., et al. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 10. connectsci.au [connectsci.au]

- 11. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 12. tillhsv.lnu.se [tillhsv.lnu.se]

- 13. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. biopharma-asia.com [biopharma-asia.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 19F-NMR in Target-based Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 18. creative-biostructure.com [creative-biostructure.com]

Illuminating the Dance of Life: A Technical Guide to Lysyl-5-fluorotryptophyl-lysine in Protein-DNA Interaction Studies

Abstract

The intricate choreography of protein-DNA interactions governs the very essence of cellular function, from gene expression to DNA repair.[1][2] Elucidating the dynamics and structural nuances of these interactions is paramount for fundamental biological understanding and the development of novel therapeutics. This technical guide delves into the pivotal role of the fluorescent tripeptide, Lysyl-5-fluorotryptophyl-lysine (KFW-F), as a powerful probe in dissecting these complex molecular events. We will explore the unique photophysical properties of the 5-fluorotryptophan (5-FTrp) core, detail its application in advanced fluorescence-based methodologies, and provide experimentally validated protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool to unravel the complexities of protein-DNA recognition.

Introduction: The Challenge of Visualizing Molecular Recognition

The study of protein-DNA interactions is often hampered by the transient and dynamic nature of these complexes. Traditional biochemical assays, while valuable, may not capture the subtle conformational changes and kinetic intricacies that define these interactions.[3] Fluorescence spectroscopy offers a powerful, non-invasive window into these processes, allowing for real-time monitoring of binding events and associated structural rearrangements.[4] The choice of a fluorescent probe is critical, as its properties dictate the sensitivity and specificity of the experimental approach.

The tripeptide Lys-Trp-Lys (KFW) has long been utilized as a model system for studying the binding of aromatic amino acid residues to DNA.[5] The lysine residues provide electrostatic interactions with the phosphate backbone of DNA, while the central tryptophan residue can intercalate or stack with the DNA bases.[5][6] The introduction of a fluorine atom at the 5th position of the tryptophan indole ring (5-FTrp) confers several advantageous photophysical properties, making KFW-F a superior probe for these investigations.[7][8]

The Heart of the Matter: Unique Advantages of 5-Fluorotryptophan

The substitution of hydrogen with fluorine at the 5-position of the tryptophan indole ring in Lysyl-5-fluorotryptophyl-lysine is not a minor modification. This single atomic change imparts significant benefits for fluorescence-based studies of protein-DNA interactions.

Enhanced Photophysical Properties

Compared to its non-fluorinated counterpart, 5-FTrp exhibits a more homogeneous fluorescence lifetime decay.[7][8][9] Tryptophan's fluorescence lifetime is often complex and multi-exponential, complicating the analysis of FRET data.[7] The more predictable, often mono-exponential decay of 5-FTrp simplifies data interpretation and enhances the accuracy of distance measurements in FRET experiments.[7][8][10] Furthermore, the fluorine substitution can lead to a longer fluorescence lifetime and an increased quantum yield, providing a brighter and more stable signal.[9][10]

A Dual-Mode Probe: Fluorescence and ¹⁹F NMR

A significant advantage of incorporating 5-FTrp is its utility as a dual probe for both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] The ¹⁹F nucleus is highly sensitive to its local chemical environment, providing detailed structural information about the probe's surroundings upon binding to DNA.[6][11][13] This dual-modality allows for a multi-faceted investigation, correlating dynamic information from fluorescence with high-resolution structural data from NMR.

Minimized Perturbation

The substitution of a hydrogen atom with a fluorine atom results in a minimal steric perturbation to the overall structure of the peptide and its interaction with DNA.[14] This is a critical consideration, as the probe should ideally report on the native interaction without significantly altering it.

Key Methodologies Employing Lysyl-5-fluorotryptophyl-lysine

The unique properties of KFW-F make it an ideal tool for a range of fluorescence-based techniques used to study protein-DNA interactions.

Fluorescence Quenching Assays

The intrinsic fluorescence of the 5-fluorotryptophan residue is sensitive to its immediate environment. Upon binding to DNA, the fluorescence of KFW-F is often quenched due to interactions with the DNA bases, such as stacking.[5][6] This quenching can be used to determine binding affinities (dissociation constants, Kd) and stoichiometry.

Fluorescence Anisotropy

Fluorescence anisotropy, or fluorescence polarization, measures the rotational mobility of a fluorescent molecule.[15][16][17] When the relatively small and freely tumbling KFW-F peptide binds to a much larger DNA molecule, its rotational motion is significantly constrained. This results in an increase in the measured anisotropy, providing a robust method to monitor the binding equilibrium in real-time.[4][18]

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring distances between two fluorophores, a donor and an acceptor.[1][2] KFW-F, with its well-defined fluorescence properties, can serve as an excellent donor in FRET experiments.[7][8] By labeling the DNA with a suitable acceptor dye, conformational changes within the protein-DNA complex that alter the donor-acceptor distance can be monitored with high sensitivity.[2][19][20]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing KFW-F in common biophysical assays. It is essential to optimize buffer conditions, concentrations, and instrumentation for each specific system under investigation.

Determination of Binding Affinity by Fluorescence Quenching

This protocol outlines the steps to determine the dissociation constant (Kd) of KFW-F binding to a specific DNA sequence.

Materials:

-

Lysyl-5-fluorotryptophyl-lysine (KFW-F)

-

Target DNA oligonucleotide

-

Binding Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Fluorometer

Protocol:

-

Prepare a stock solution of KFW-F in the binding buffer. Determine the precise concentration using the molar extinction coefficient of 5-fluorotryptophan.

-

Prepare a series of dilutions of the target DNA in the binding buffer.

-

In a quartz cuvette, add a fixed concentration of KFW-F (typically in the low micromolar range).

-

Record the fluorescence emission spectrum of the KFW-F solution (Excitation at ~295 nm, Emission scan from 310 to 450 nm).[11]

-

Titrate the KFW-F solution with increasing concentrations of the DNA solution, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each titration point.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

Monitoring Protein-DNA Interaction by Fluorescence Anisotropy

This protocol describes how to use KFW-F as a probe in a competition assay to study the binding of a non-fluorescent protein to DNA.

Materials:

-

KFW-F labeled with a suitable fluorophore for anisotropy measurements (if the intrinsic fluorescence is not sufficient)

-

Target DNA oligonucleotide

-

Protein of interest

-

Binding Buffer

-

Fluorometer with polarization filters

Protocol:

-

Prepare solutions of the fluorescently labeled KFW-F, target DNA, and the protein of interest in the binding buffer.

-

In a cuvette, mix the labeled KFW-F and the target DNA at concentrations that result in a significant increase in anisotropy, indicating complex formation.

-

Measure the initial anisotropy of the KFW-F-DNA complex.

-

Titrate the complex with increasing concentrations of the protein of interest.

-

After each addition and equilibration, measure the fluorescence anisotropy.

-

A decrease in anisotropy will be observed as the protein displaces the labeled KFW-F from the DNA.

-

Plot the change in anisotropy as a function of the protein concentration and fit the data to determine the binding affinity of the protein for the DNA.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpretation and communication of results.

Quantitative Data Summary

| Parameter | Fluorescence Quenching | Fluorescence Anisotropy | FRET |

| Primary Measurement | Change in Fluorescence Intensity | Change in Anisotropy | Change in Donor/Acceptor Intensity |

| Derived Information | Binding Affinity (Kd), Stoichiometry | Binding Affinity (Kd) | Inter-molecular distances, Conformational Changes |

| Typical KFW-F Conc. | 1-10 µM | 10-100 nM | 10-100 nM |

| Typical DNA Conc. | 0 - 100 µM | 0 - 1 µM | 0 - 1 µM |

Experimental Workflow for a FRET-based Assay

Caption: Workflow for a FRET experiment using KFW-F to study protein-DNA interactions.

Causality and Self-Validation in Experimental Design

-

Control for Non-specific Binding: Titrate KFW-F with a non-target DNA sequence to ensure the observed fluorescence changes are specific to the intended binding site.

-

Buffer Controls: Perform all measurements in the absence of either the peptide or the DNA to establish baseline fluorescence and anisotropy values.

-

Orthogonal Validation: Whenever possible, validate findings from one technique with another. For instance, a Kd determined by fluorescence quenching should be comparable to that determined by fluorescence anisotropy.

The choice to use 5-fluorotryptophan is itself a step towards more reliable data. Its reduced fluorescence lifetime heterogeneity minimizes ambiguity in FRET measurements, leading to more trustworthy distance calculations.[7][8]

Future Directions and Conclusion

The application of Lysyl-5-fluorotryptophyl-lysine in protein-DNA interaction studies continues to evolve. Its use in single-molecule FRET (smFRET) experiments is providing unprecedented insights into the real-time dynamics of these complexes.[19][20] Furthermore, the ability to incorporate 5-fluorotryptophan biosynthetically into larger proteins opens up new avenues for site-specific labeling and investigation of intramolecular dynamics.[10][11][21]

References

-

Functional studies of DNA-protein interactions using FRET techniques - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]

-

Single-Molecule FRET Analysis of Protein-DNA Complexes - Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]

-

Binding of a tryptophan-containing peptide (lysyltryptophyllysine) to deoxyribonucleic acid modified by 2-(N-acetoxyacetylamino)fluorene - PubMed. (1980). Biochemistry, 19(5), 870–875. [Link]

-

5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC - NIH. (2013). Methods in Molecular Biology, 988, 145–159. [Link]

-

Functional Studies of DNA-Protein Interactions Using FRET Techniques - ResearchGate. (2012). In Methods in Molecular Biology (Vol. 939, pp. 493–515). [Link]

-

Fluorescence approaches to the study of protein-DNA interactions - SPIE Digital Library. (1992). Proceedings of SPIE, 1640, 618–629. [Link]

-

Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed. (2011). The Journal of Physical Chemistry B, 115(25), 8348–8357. [Link]

-

Interactions of diastereomeric tripeptides of lysyl-5-fluorotryptophyllysine with DNA. 1. Optical and 19F NMR studies of native DNA complexes - PubMed. (1985). Biochemistry, 24(16), 4331–4340. [Link]

-

Reduced Fluorescence Lifetime Heterogeneity of 5-Fluorotryptophan in Comparison to Tryptophan in Proteins: Implication for Resonance Energy Transfer Experiments | The Journal of Physical Chemistry B - ACS Publications. (2011). The Journal of Physical Chemistry B, 115(25), 8348–8357. [Link]

-

Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC. (2009). The Journal of Physical Chemistry B, 113(35), 12021–12030. [Link]

-

r-Synuclein Structures Probed by 5-Fluorotryptophan Fluorescence and 19F NMR Spectroscopy - American Chemical Society. (2006). Biochemistry, 45(6), 1779–1787. [Link]

-

Single Molecule FRET Studies of DNA Repair Dynamics – Overview | Erie Lab. (2017). Retrieved February 23, 2026, from [Link]

-

Interactions of diastereomeric tripeptides of lysyl-5-fluorotryptophyllysine with DNA. 2. Optical, 19F NMR, and strand cleavage studies of apurinic DNA complexes - PubMed. (1985). Biochemistry, 24(16), 4341–4345. [Link]

-

5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed. (2013). Methods in Molecular Biology, 988, 145–159. [Link]

- Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. (2001). In Methods in Molecular Biology (Vol. 148, pp. 247–268).

-

Applications of fluorescence anisotropy to the study of protein-DNA interactions - PubMed. (2008). Methods in Cell Biology, 84, 243–262. [Link]

-

Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates - PMC. (2023). Bioconjugate Chemistry, 34(9), 1545–1559. [Link]

-

DNA-protein binding by fluorescence anisotropy | BMG LABTECH. (n.d.). Retrieved February 23, 2026, from [Link]

-

5-Fluorotryptophan as dual probe for ground-state heterogeneity and excited-state dynamics in apoflavodoxin. (2009). FEBS Letters, 583(17), 2859–2864. [Link]

-

Probing DNA-protein interactions using single-molecule diffusivity contrast - PMC - NIH. (2016). Nucleic Acids Research, 44(11), e104. [Link]

-

DNA binding fluorescent proteins as single-molecule probes - Analyst (RSC Publishing). (2020). Analyst, 145(10), 3499–3510. [Link]

-

Single Molecule FRET | Erie Lab. (n.d.). Retrieved February 23, 2026, from [Link]

-

Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC - NIH. (2008). Protein Science, 17(10), 1753–1764. [Link]

-

Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society. [Link]

-

Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery | Journal of Medicinal Chemistry - ACS Publications. (2015). Journal of Medicinal Chemistry, 58(23), 9074–9101. [Link]

-

Fluorescence Polarization (FP) - Molecular Devices. (n.d.). Retrieved February 23, 2026, from [Link]

-

Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments. (2015). Retrieved February 23, 2026, from [Link]

Sources

- 1. Functional studies of DNA-protein interactions using FRET techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of a tryptophan-containing peptide (lysyltryptophyllysine) to deoxyribonucleic acid modified by 2-(N-acetoxyacetylamino)fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of diastereomeric tripeptides of lysyl-5-fluorotryptophyllysine with DNA. 1. Optical and 19F NMR studies of native DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of diastereomeric tripeptides of lysyl-5-fluorotryptophyllysine with DNA. 2. Optical, 19F NMR, and strand cleavage studies of apurinic DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of fluorescence anisotropy to the study of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 17. One moment, please... [edinst.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Single-Molecule FRET Analysis of Protein-DNA Complexes | Springer Nature Experiments [experiments.springernature.com]

- 20. Single Molecule FRET Studies of DNA Repair Dynamics – Overview | Erie Lab [erielab.web.unc.edu]

- 21. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

A Comprehensive Technical Guide to the Thermodynamic Stability of Fluorinated Tryptophan Peptides

Abstract

The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry and materials science for modulating their physicochemical and biological properties. Among fluorinated amino acids, fluorinated tryptophan (F-Trp) analogues offer a unique opportunity to fine-tune peptide stability, conformation, and molecular interactions. This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of fluorinated tryptophan peptides. We will delve into the fundamental principles governing the effects of fluorination, explore the intricate interplay of non-covalent interactions, and detail the state-of-the-art experimental and computational methodologies used to characterize these systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated tryptophan in their peptide design and engineering endeavors.

Introduction: The Fluorine Advantage in Peptide Science

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound and often predictable changes to the electronic and steric properties of amino acid side chains.[1][2] In the context of tryptophan, fluorination of the indole ring alters its aromaticity, hydrophobicity, and capacity for hydrogen bonding and other non-covalent interactions. These modifications can lead to significant enhancements in peptide stability, protease resistance, and membrane permeability.[2][3]

The unique properties of the carbon-fluorine (C-F) bond, including its high strength and polarity, are central to these effects.[1] While minimally perturbing the overall geometry of the tryptophan side chain, the introduction of fluorine can have a substantial impact on local and global peptide conformation.[1][4] This guide will explore how the position and number of fluorine substituents on the tryptophan indole ring can be rationally used to control peptide structure and stability.

The Physicochemical Impact of Tryptophan Fluorination

Electronic Effects and Altered Aromaticity

Fluorine's strong electron-withdrawing nature significantly modulates the electron density of the tryptophan indole ring.[1][5] This alteration of the aromatic π-system has direct consequences for several key interactions:

-

π-π Stacking Interactions: The electron-deficient nature of the fluorinated indole ring can either strengthen or weaken π-π stacking interactions with other aromatic residues, depending on the electronic character of the interacting partner.[6]

-

Cation-π Interactions: The reduced negative electrostatic potential above the face of the fluorinated indole ring generally weakens cation-π interactions with positively charged residues like lysine and arginine.

-

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the electronegativity of fluorine can influence the hydrogen bond donating capacity of the indole N-H group.[7]

The "Fluorous Effect" and Hydrophobicity

Fluorination generally increases the hydrophobicity of the tryptophan side chain. This "fluorous effect" can drive the preferential partitioning of the fluorinated residue into the hydrophobic core of a peptide or protein, thereby enhancing overall stability.[3] The increased bulk and hydrophobicity of fluorinated side chains can also promote self-assembly and the formation of higher-order structures.[3]

Conformational Preferences and Dihedral Angle Modulation

The introduction of fluorine can impose conformational constraints on the peptide backbone and the tryptophan side chain. The gauche effect, an electronic interaction favoring a gauche conformation around a C-C bond flanked by electronegative atoms, can influence the pyrrolidine ring pucker in fluorinated prolines and similarly affect the side-chain dihedral angles (χ1 and χ2) of fluorinated tryptophan.[3][8] This can lead to a preference for specific rotameric states, which in turn dictates the overall peptide fold.

Key Non-Covalent Interactions Influencing Stability

The thermodynamic stability of a peptide is the net result of a complex network of non-covalent interactions. Fluorination of tryptophan can significantly perturb this delicate balance.

Hydrogen Bonds: The Backbone of Stability

Intramolecular hydrogen bonds are critical for stabilizing secondary structures like α-helices and β-sheets.[7][9][10] While fluorine itself is a weak hydrogen bond acceptor, its electronic influence can modulate the strength of nearby hydrogen bonds. The stability of these bonds is highly context-dependent, with contributions varying based on the local environment.[9][11]

C-H···F-C Interactions: A Subtle but Significant Contribution

Weak hydrogen bonds involving the C-F group as an acceptor (C-H···F-C) have been proposed to contribute to the stability of fluorinated peptides and proteins. While individually weak, the cumulative effect of multiple C-H···F-C interactions can be significant, particularly in densely packed hydrophobic cores.

Proline-Tryptophan Interactions: A Special Case

Sequences containing both proline and tryptophan are known to exhibit unique conformational properties, often stabilized by C-H/π interactions between the proline ring and the tryptophan indole.[12][13] Fluorination of the tryptophan can modulate the strength of these interactions, providing a tool to fine-tune the conformation of turns and loops in peptides.[14][15]

Experimental Methodologies for Characterizing Stability

A multi-pronged experimental approach is essential for a comprehensive understanding of the thermodynamic stability of fluorinated tryptophan peptides.

Synthesis of Fluorinated Tryptophan Peptides

The synthesis of peptides incorporating fluorinated tryptophan can be achieved through standard solid-phase peptide synthesis (SPPS) protocols using Fmoc-protected fluorinated tryptophan building blocks.[2] Several synthetic routes exist for the preparation of various monofluorinated and difluorinated tryptophan analogues.[16][17]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Tryptophan Peptide

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

-

Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (including the fluorinated tryptophan analogue) using a coupling reagent such as HATU in the presence of a base like DIPEA. Add this activated amino acid to the deprotected resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Spectroscopic Techniques for Structural Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution.[18][19] By monitoring the differential absorption of left- and right-circularly polarized light, one can obtain characteristic spectra for α-helices, β-sheets, and random coils.[18][20] Thermal or chemical denaturation studies monitored by CD can provide quantitative information about the thermodynamic stability of the peptide.[3][21]

Experimental Workflow: Assessing Peptide Stability using Circular Dichroism

Caption: Workflow for determining peptide stability using CD spectroscopy.

¹⁹F NMR spectroscopy is an exquisitely sensitive probe of the local environment of the fluorine atom.[4][17][22] The chemical shift of the ¹⁹F signal is highly responsive to changes in conformation, solvent exposure, and ligand binding.[4][23] 1D and 2D NMR techniques can provide detailed structural information, including interatomic distances through the Nuclear Overhauser Effect (NOE), and insights into peptide dynamics.[22][24]

Calorimetry for Direct Measurement of Thermodynamic Parameters

Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are powerful techniques for directly measuring the thermodynamic parameters of peptide folding and binding. DSC measures the heat capacity change associated with thermal unfolding, providing values for the melting temperature (Tm), enthalpy (ΔH), and entropy (ΔS) of unfolding.

Computational Approaches to Understanding Stability

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide invaluable atomic-level insights into the factors governing the stability of fluorinated tryptophan peptides.

Molecular Dynamics (MD) Simulations

MD simulations, using specialized force fields that accurately model fluorinated amino acids, can be used to explore the conformational landscape of peptides and to calculate free energy differences between different states.[25][26] These simulations can reveal the influence of fluorination on peptide dynamics, solvent interactions, and the stability of secondary and tertiary structures.

Logical Relationship: MD Simulation for Stability Analysis

Caption: Logical flow of an MD simulation study on a fluorinated peptide.

Quantum Mechanical (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the energies of different peptide conformations and to analyze the nature of non-covalent interactions involving the fluorinated tryptophan. These calculations are crucial for understanding the electronic effects of fluorination and for parameterizing classical force fields.

Case Study: The Tryptophan Zipper

The tryptophan zipper (Trpzip) is a small β-hairpin peptide that is stabilized by cross-strand pairing of tryptophan residues.[1][27] Studies on fluorinated Trpzip peptides have provided significant insights into the role of aromatic interactions in peptide stability. For example, the site-specific incorporation of monofluorinated tryptophan has been shown to either increase or decrease the global hairpin stability, depending on the position of the fluorine and its location in either the "edge" or "face" position of the Trp-Trp interaction.[1][27] These studies highlight the subtle interplay of steric and electronic effects in determining the overall thermodynamic stability.

Conclusion and Future Outlook

The incorporation of fluorinated tryptophan into peptides offers a powerful strategy for enhancing their thermodynamic stability and modulating their biological activity. A thorough understanding of the underlying physicochemical principles, coupled with a comprehensive experimental and computational toolkit, is essential for the rational design of next-generation fluorinated peptide therapeutics and materials. Future research will likely focus on the development of novel multi-fluorinated tryptophan analogues, the exploration of their utility in more complex biological systems, and the refinement of computational models to more accurately predict their behavior. The "fluorine advantage" will undoubtedly continue to be a major driver of innovation in peptide science.

References

-

Schubert, M., et al. (2025). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 31(40). [Link]

-

Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society, 146(19), 13641–13650. [Link]

-

Kushwaha, S., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6563. [Link]

-

Yang, D., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

-

Berman, H. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6165–6173. [Link]

-

Nevinnaya, G. A., et al. (1976). FLUORINATED TRYPTOPHANS AS SUBSTRATES AND INHIBITORS OF THE ATP- [” P] PPi EXCHANGE REACTION CATALY SED BY TRYPTOPHANYL tRNA S. FEBS Letters, 68(1), 121-123. [Link]

-

Yang, D., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Physical Chemistry B, 126(10), 2095–2107. [Link]

-

Tadayon, S., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(18), 12949–12961. [Link]

-

Schubert, M., et al. (2025). (PDF) Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. ResearchGate. [Link]

-

D. K. K. et al. (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Science, 12(10), 3615-3620. [Link]

-

Cobb, S. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science, e3567. [Link]

-

Lete, M. G., et al. (2022). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistryOpen, 11(10), e202200129. [Link]

-

B. A. et al. (2025). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF. ResearchGate. [Link]

-

Renn, D., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Scientific Reports, 10(1), 2727. [Link]

-

Lichtenecker, R. J., et al. (2021). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications, 57(88), 11655-11658. [Link]

-

Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of biomolecular NMR, 73(8-9), 455–466. [Link]

-

Renn, D., et al. (2025). (PDF) What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. ResearchGate. [Link]

-

Holmgren, S. K., et al. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein and peptide letters, 19(11), 1145–1153. [Link]

-

Witek, J., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1785–1793. [Link]

-

Kushwaha, S., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

-

Chong, B., et al. (2022). Incorporation of Fluorinated-Tryptophan into c-Jun N-terminal Kinase 3. Journal of the Tennessee Academy of Science, 6. [Link]

-

Li, D., et al. (2025). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. Protein Science, e3456. [Link]

-

Gerig, J. T. (2000). Fluorine NMR. eMagRes, 4, 161-168. [Link]

-

Renn, D., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Scientific reports, 10(1), 2727. [Link]

-

Chen, R. P., et al. (2006). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical journal, 91(10), 3766–3778. [Link]

-

van der Velden, W. J. C., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(30), 13547–13555. [Link]

-

Sittel, F., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(12), 3891–3901. [Link]

-

Bailey, J. B., et al. (2023). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ChemRxiv. [Link]

-

Riley, K. E., et al. (2011). Investigation into Unusually Strong Interactions between Proline and Aromatic Amino Acids. Sanibel Symposium. [Link]

-

Lete, M. G., et al. (2022). A) Tryptophan and fluorinated tryptophan analogue structures used for... ResearchGate. [Link]

-

Vu, T. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. LinkedIn. [Link]

-

Anonymous. (n.d.). Types of Chemical Bonds in Proteins. Byjus. [Link]

-

Greenfield, N. J. (2006). Circular Dichroism of Peptides. Nature Protocols, 1, 2876-2890. [Link]

-

Witek, J., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. ResearchGate. [Link]

-

O'Hagan, D. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of organic chemistry, 82(11), 5547–5563. [Link]

-

Pace, C. N. (2009). Contribution of hydrogen bonds to protein stability. Protein science : a publication of the Protein Society, 18(5), 921–925. [Link]

-

The Audiopedia. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. [Link]

-

Shomu's Biology. (2019). Circular Dichroism spectroscopy in 4 minutes. YouTube. [Link]

-

Grabowski, S. J. (2021). C-H Groups as Donors in Hydrogen Bonds: A Historical Overview and Occurrence in Proteins and Nucleic Acids. Molecules (Basel, Switzerland), 26(11), 3108. [Link]

-

Pace, C. N. (2026). (PDF) Contribution of hydrogen bonds to protein stability. ResearchGate. [Link]

-

Pace, C. N., et al. (1996). Hydrogen bonding stabilizes globular proteins. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 10(1), 75–83. [Link]

Sources

- 1. marioschubert.ch [marioschubert.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Contribution of hydrogen bonds to protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 14. BJOC - Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. addi.ehu.es [addi.ehu.es]

- 18. verifiedpeptides.com [verifiedpeptides.com]

- 19. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. biophysics.org [biophysics.org]

- 23. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Technical Guide: Solvent-Dependent Spectral Dynamics of Lysyl-5-Fluorotryptophyl-Lysine (K-5FW-K)

This guide is structured as a high-level technical whitepaper designed for application scientists and biophysicists. It synthesizes the photophysics of 5-fluorotryptophan (5-FW) with the specific structural context of the Lysyl-5-fluorotryptophyl-lysine (K-5FW-K) tripeptide.

Executive Summary & Strategic Utility

In the characterization of protein dynamics, the intrinsic fluorescence of Tryptophan (Trp) is the gold standard reporter. However, native Trp suffers from complex multi-exponential decay kinetics due to rotameric heterogeneity and efficient electron-transfer quenching by the peptide backbone.

Lysyl-5-fluorotryptophyl-lysine (K-5FW-K) represents a next-generation model peptide designed to overcome these limitations. By substituting Trp with 5-Fluorotryptophan (5-FW) , researchers achieve a probe with a higher ionization potential, effectively suppressing the electron-transfer quenching mechanism that typically complicates the signal in cationic peptides.[1][2]